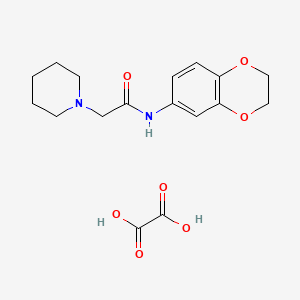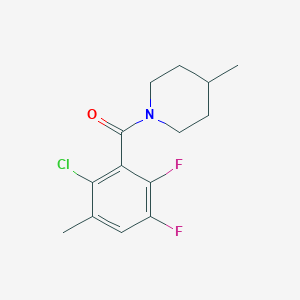![molecular formula C17H16INO2 B5360264 3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMP-8 or iodobenzyl-4-methoxychalcone, and it is a member of the chalcone family of compounds. IBMP-8 has a unique chemical structure that makes it an attractive candidate for scientific research.
作用機序
The mechanism of action of IBMP-8 is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IBMP-8 has also been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and multiplying.
Biochemical and Physiological Effects:
IBMP-8 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IBMP-8 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, IBMP-8 has been shown to induce cell cycle arrest in cancer cells.
実験室実験の利点と制限
One of the advantages of IBMP-8 for lab experiments is its ability to inhibit the growth of cancer cells. This makes it an attractive candidate for the development of new cancer therapies. Additionally, IBMP-8 has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one of the limitations of IBMP-8 for lab experiments is its complex synthesis process. This makes it difficult and time-consuming to produce large quantities of the compound for research purposes.
将来の方向性
There are several future directions for the research of IBMP-8. One direction is the development of new cancer therapies based on the compound. Another direction is the study of the mechanism of action of IBMP-8 to gain a better understanding of how it works. Additionally, the synthesis process of IBMP-8 could be optimized to make it more efficient and cost-effective. Finally, the effects of IBMP-8 on other diseases and conditions could be studied to determine its potential applications in other areas of research.
Conclusion:
IBMP-8 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has shown potential as a cancer therapy due to its ability to inhibit the growth of cancer cells and induce apoptosis. However, the complex synthesis process of IBMP-8 is a limitation for lab experiments. Despite this, there are several future directions for the research of IBMP-8, including the development of new cancer therapies and the study of its mechanism of action.
合成法
The synthesis of IBMP-8 is a complex process that involves several steps. The first step involves the preparation of 4-methoxybenzaldehyde and 4-iodoaniline. These two compounds are then combined to form the intermediate product, 4-methoxybenzylidene-4'-iodoaniline. The final step involves the reaction of the intermediate product with acetone in the presence of a catalyst to form IBMP-8.
科学的研究の応用
IBMP-8 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer therapy. IBMP-8 has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This makes IBMP-8 an attractive candidate for the development of new cancer therapies.
特性
IUPAC Name |
(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCNYBNSMJATFJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-phenyl-N-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5360187.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)
![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
![ethyl 2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5360217.png)
![5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5360222.png)

![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)

![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)